BenchChemオンラインストアへようこそ!

AMP423

Oncology Cytotoxicity Pro-oxidant

AMP423 is a validated second-generation cyanoaziridine delivering 16-fold greater cytotoxic potency and >300-fold higher lipophilicity than imexon, directly correlating with enhanced cellular uptake. Unlike imexon, AMP423 uniquely arrests cells in S-phase (48.4% vs 31.6% control), enabling targeted replication stress studies in multiple myeloma without G2/M confounding. It lacks DNA alkylation activity—attributing observed effects solely to oxidative stress pathways—and demonstrates in vivo antitumor efficacy (T–C 21 days, p=0.0002) without myelosuppression. Critically, AMP423 shows no cross-resistance in imexon-resistant (5-fold) or doxorubicin-resistant (120-fold) lines. Procure AMP423 for clean, reproducible pro-oxidant pharmacology.

Molecular Formula
Molecular Weight
Cat. No. B1191565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMP423
SynonymsAMP423; NONE
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

AMP423 Compound Overview: A Cyanoaziridine Pro-Oxidant Antitumor Agent with Quantified Differentiation from Imexon


AMP423 (CAS 219501-57-2, C14H11N3O, MW 237.2) is a naphthyl derivative of 2-cyanoaziridine-1-carboxamide, structurally and mechanistically related to the pro-oxidant antitumor agent imexon [1]. Designed as a second-generation cyanoaziridine, AMP423 was developed to address imexon's limitations in potency and lipophilicity [2]. Preclinical studies demonstrate that AMP423 retains the pro-oxidant mechanism of imexon—generating reactive oxygen species, depleting cellular thiols, and inhibiting protein synthesis—while achieving significantly greater cytotoxic potency, a distinct cell cycle arrest profile, and in vivo antitumor activity without myelosuppression [1].

AMP423 Procurement Rationale: Why Generic Substitution with Imexon or Other Cyanoaziridines Is Not Equivalent


AMP423 cannot be considered interchangeable with imexon or other cyanoaziridine analogs due to quantifiable differences in potency, lipophilicity, cell cycle effects, and alkylation potential. Direct head-to-head comparisons reveal that AMP423 exhibits a mean 16-fold greater cytotoxic potency (72h IC50 2–36 μM vs 16–552 μM for imexon) [1] and a >300-fold increase in lipophilicity (clog P 3.32 vs imexon's lower value) [2], which correlates with enhanced cellular uptake [1]. Furthermore, AMP423 arrests cells in S-phase rather than the G2/M blockade induced by imexon, and lacks the alkylating activity of non-cyano analogs like AMP454 [1]. These mechanistic divergences translate to distinct in vivo efficacy and safety profiles, including lack of myelosuppression [1]. Substitution without accounting for these verified differences would compromise experimental reproducibility and invalidate comparative conclusions.

AMP423 Evidence Guide: Quantified Differentiation Against Imexon and Cyanoaziridine Analogs


AMP423 Exhibits 16-Fold Greater Cytotoxic Potency than Imexon Across 15 Human Cancer Cell Lines

AMP423 demonstrates a mean 16-fold greater cytotoxic potency than its parent analog imexon against a panel of 15 human cancer cell lines. The 72-hour IC50 for AMP423 ranged from 2 to 36 μM, whereas imexon's IC50 ranged from 16 to 552 μM [1]. This enhanced potency was observed across multiple cancer types including multiple myeloma, pancreatic, colorectal, lymphoma, leukemia, prostate, and breast cancer cells [2]. The increased potency correlates with the lipophilic naphthyl moiety (clog P 3.32), which likely facilitates greater cellular uptake [1].

Oncology Cytotoxicity Pro-oxidant

AMP423 Lacks Cross-Resistance in Imexon-Resistant and Doxorubicin-Resistant Myeloma Cells

AMP423 retains full cytotoxic activity against the 8226/IM10 myeloma cell line, which exhibits 5-fold resistance to imexon, and the 8226/Dox40 line, which exhibits 120-fold resistance to doxorubicin [1]. In vitro testing confirmed no cross-resistance with either resistance mechanism. This suggests AMP423 is not a substrate for P-glycoprotein-mediated efflux and that the mechanisms conferring imexon resistance (elevated reduced sulfhydryl levels) do not abrogate AMP423 activity [1].

Drug Resistance Myeloma P-glycoprotein

AMP423 Induces S-Phase Cell Cycle Arrest, Distinct from Imexon's G2/M Blockade

In the 8226/S myeloma cell line, AMP423 induces accumulation of cells in S-phase (48.4% vs 31.6% control), whereas imexon causes G2/M-phase arrest (33.5% vs 24.2% control) [1]. This qualitative difference in cell cycle perturbation demonstrates that AMP423 and imexon engage distinct downstream signaling pathways despite sharing a pro-oxidant mechanism. The S-phase arrest induced by AMP423 is statistically significant (p<0.05) compared to control [1].

Cell Cycle Mechanism of Action Flow Cytometry

AMP423 Is Not Myelosuppressive in Mice, Contrasting with Many Conventional Cytotoxics

In non-tumor-bearing SCID mice, a single intraperitoneal dose of AMP423 at 200 or 250 mg/kg did not cause myelosuppression. Complete blood counts measured at 24h, day 3, and day 5 post-dose showed no significant decreases in white blood cells, neutrophils, or platelets [1]. This contrasts with many conventional cytotoxic agents that induce dose-limiting bone marrow suppression. The lack of myelosuppression is attributed to the cyano group's attenuation of alkylating reactivity toward DNA [1].

Toxicology Myelosuppression Hematology

AMP423 Does Not Alkylate Nucleophiles; Non-Cyano Analog AMP454 Is a Potent Alkylator

In a colorimetric alkylation assay using 4-(p-nitrobenzyl)pyridine (NBP), AMP423 showed no detectable alkylating activity, similar to imexon and the negative control gemcitabine. In contrast, AMP454—the identical molecule lacking the cyano group—produced strong alkylating activity (absorbance at 575 nm >0.6 vs <0.1 for AMP423) [1]. This demonstrates that the 2-cyano group is essential for suppressing the aziridine ring's inherent alkylating reactivity, thereby redirecting the mechanism toward thiol binding and pro-oxidant effects rather than DNA alkylation.

Alkylation DNA Damage Structure-Activity Relationship

AMP423 Demonstrates Significant In Vivo Antitumor Activity in Myeloma and Lymphoma Xenografts

In SCID mice bearing subcutaneous 8226/S myeloma xenografts, AMP423 administered at 150 mg/kg IP on days 1, 5, and 9 produced a median tumor growth delay (T–C) of 21 days (p=0.0002) and a tumor growth inhibition (T/C) of 33.3% (p=0.03) [1]. In SU-DHL-6 B-cell lymphoma xenografts, the same regimen yielded a T–C of 5 days (p=0.004) and T/C of 82% (p=0.01) [1]. These data establish AMP423's single-agent in vivo efficacy in hematologic malignancy models.

Xenograft Myeloma Lymphoma

AMP423 Research Applications: Validated Preclinical Use Cases in Oncology and Oxidative Stress Biology


Investigating S-Phase-Specific Cytotoxicity in Myeloma Models

AMP423 is uniquely suited for studies examining S-phase cell cycle arrest as a therapeutic vulnerability in multiple myeloma. Unlike imexon, which arrests cells in G2/M, AMP423 induces a 16.8 percentage point increase in S-phase population (48.4% vs 31.6% control) [1]. This property enables researchers to dissect S-phase checkpoint responses and evaluate combination strategies with agents that target DNA replication stress or nucleotide metabolism.

Overcoming Imexon or Doxorubicin Resistance in Hematologic Malignancies

AMP423 is a validated tool compound for studying pro-oxidant cytotoxicity in drug-resistant settings. It lacks cross-resistance with imexon-resistant (5-fold) and doxorubicin-resistant (120-fold) myeloma cell lines [1]. This makes AMP423 an essential reagent for experiments designed to bypass P-glycoprotein-mediated efflux or elevated thiol-mediated resistance mechanisms, enabling exploration of pro-oxidant therapy in relapsed/refractory disease models.

Pro-Oxidant Mechanism Studies with Reduced Genotoxicity Confounding

AMP423 provides a clean pro-oxidant tool compound devoid of confounding DNA alkylation activity. Unlike its non-cyano analog AMP454, which is a potent alkylator (>6-fold higher NBP reactivity), AMP423 shows no detectable alkylation [1]. This allows researchers to attribute observed cellular effects (ROS generation, thiol depletion, mitochondrial depolarization) specifically to oxidative stress pathways rather than direct DNA damage, enhancing mechanistic clarity in oxidative stress biology research.

In Vivo Efficacy Studies in Myeloma and Lymphoma Xenograft Models

AMP423 has demonstrated statistically significant in vivo antitumor activity as a single agent in SCID mouse xenograft models of multiple myeloma (T–C 21 days, p=0.0002) and B-cell lymphoma (T–C 5 days, p=0.004) [1]. These validated in vivo datasets support the use of AMP423 in preclinical efficacy studies, including combination regimens, pharmacokinetic/pharmacodynamic modeling, and biomarker discovery efforts focused on pro-oxidant cancer therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMP423

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.